(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate
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Overview
Description
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclohexyl ring substituted with isopropyl and methyl groups, and a cyclopropanecarboxylate moiety attached to a 4-chloro-3-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol with 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher selectivity and reduced by-product formation .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-oxo-5-phenylcyclohexyl)carbamate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate
Uniqueness
What sets (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate apart from similar compounds is its specific substitution pattern and the presence of both cyclohexyl and cyclopropanecarboxylate moieties. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1951430-55-9 |
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Molecular Formula |
C20H26ClFO2 |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H26ClFO2/c1-11(2)14-6-4-12(3)8-19(14)24-20(23)16-10-15(16)13-5-7-17(21)18(22)9-13/h5,7,9,11-12,14-16,19H,4,6,8,10H2,1-3H3/t12-,14+,15?,16?,19-/m1/s1 |
InChI Key |
GXYLJHJTFNTAEM-ATNVIZKKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2CC2C3=CC(=C(C=C3)Cl)F)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2CC2C3=CC(=C(C=C3)Cl)F)C(C)C |
Origin of Product |
United States |
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